Home > Products > Screening Compounds P65837 > Beta-Amyloid (1-13), mouse, rat
Beta-Amyloid (1-13), mouse, rat -

Beta-Amyloid (1-13), mouse, rat

Catalog Number: EVT-247401
CAS Number:
Molecular Formula:
Molecular Weight: 1465.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (1-13), a peptide fragment derived from the larger amyloid precursor protein, is a significant focus of research in neurobiology, particularly concerning its role in Alzheimer's disease. This compound is characterized by its aggregation properties and neurotoxic effects, which are believed to contribute to the pathogenesis of neurodegenerative disorders. The peptide is commonly studied in both mouse and rat models to understand its implications in cognitive decline and synaptic dysfunction.

Source

Beta-Amyloid (1-13) is synthesized from the amyloid precursor protein through enzymatic cleavage by beta-secretase and gamma-secretase. This specific fragment corresponds to the first 13 amino acids of the beta-amyloid peptide, which is known for its propensity to aggregate into plaques within the brains of individuals with Alzheimer's disease. The study of this peptide in animal models helps researchers elucidate its biological effects and potential therapeutic targets.

Classification

Beta-Amyloid (1-13) falls under the classification of peptides, specifically as a neurotoxic peptide. It is categorized within the broader group of amyloid peptides due to its structural characteristics and biological activity. The classification is essential for understanding its interactions at the molecular level and its implications in neurological disorders.

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (1-13) can be achieved through various methods, including solid-phase peptide synthesis and recombinant DNA technology. Solid-phase synthesis involves assembling the peptide chain stepwise on a solid support, allowing for precise control over the sequence.

  1. Solid-Phase Peptide Synthesis:
    • Step 1: The first amino acid is attached to a resin.
    • Step 2: Subsequent amino acids are added one at a time, with each coupling reaction monitored for efficiency.
    • Step 3: Once the desired sequence is achieved, the peptide is cleaved from the resin and purified using high-performance liquid chromatography.
  2. Recombinant DNA Technology:
    • This method involves inserting a gene encoding the Beta-Amyloid (1-13) sequence into an expression vector. The vector is then introduced into host cells (such as bacteria or yeast), which produce the peptide through their natural protein synthesis machinery.

Technical Details

The choice of synthesis method depends on factors such as desired yield, purity, and specific applications. Solid-phase synthesis allows for high purity and yields but may require more sophisticated equipment. Recombinant methods can be more cost-effective for large-scale production but may necessitate additional purification steps.

Molecular Structure Analysis

Structure

Beta-Amyloid (1-13) consists of a sequence of amino acids that contributes to its unique structural properties. The primary structure includes the following amino acids:

  • Aspartic Acid
  • Glutamic Acid
  • Serine
  • Glycine
  • Valine
  • Phenylalanine
  • Tyrosine
  • Leucine
  • Proline
  • Threonine
  • Isoleucine
  • Alanine
  • Glutamine

The secondary structure often features beta-sheet formations, which are critical for its aggregation properties.

Data

The molecular formula for Beta-Amyloid (1-13) can be represented as C66H92N14O15C_{66}H_{92}N_{14}O_{15}, with a molecular weight of approximately 1,439 Da. The peptide's conformation significantly influences its biological activity, particularly regarding aggregation into oligomers and fibrils.

Chemical Reactions Analysis

Reactions

Beta-Amyloid (1-13) undergoes several chemical reactions that are crucial for its function and toxicity:

  1. Aggregation: The primary reaction involves self-association into higher-order structures such as dimers, trimers, and ultimately fibrils.
  2. Oxidation: The presence of reactive oxygen species can lead to oxidative modifications of the peptide, affecting its aggregation propensity.
  3. Interaction with Metal Ions: Beta-Amyloid can bind metal ions like copper and zinc, which may influence its aggregation behavior and neurotoxicity.

Technical Details

The kinetics of these reactions can be studied using techniques such as fluorescence spectroscopy or circular dichroism spectroscopy to monitor changes in structure over time as aggregation progresses.

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (1-13) exerts its effects involves several pathways:

  1. Neurotoxicity: Aggregated forms of Beta-Amyloid disrupt cellular membranes and induce apoptosis in neurons.
  2. Inflammatory Response: The presence of Beta-Amyloid aggregates can activate microglia, leading to chronic inflammation in brain tissue.
  3. Synaptic Dysfunction: Beta-Amyloid interferes with synaptic transmission by disrupting neurotransmitter receptor function.

Data

Research indicates that oligomeric forms of Beta-Amyloid are particularly toxic, as they can impair long-term potentiation and lead to cognitive deficits in animal models.

Physical and Chemical Properties Analysis

Physical Properties

Beta-Amyloid (1-13) appears as a white powder when synthesized. It is soluble in water and organic solvents such as dimethyl sulfoxide but may precipitate under certain conditions due to aggregation.

Chemical Properties

Key chemical properties include:

  • Stability: The peptide is relatively stable under physiological conditions but may degrade over time or upon exposure to heat.
  • pH Sensitivity: Its solubility and aggregation behavior can vary significantly with changes in pH.

Relevant analyses include mass spectrometry for molecular weight determination and nuclear magnetic resonance spectroscopy for structural elucidation.

Applications

Scientific Uses

Beta-Amyloid (1-13) has several applications in scientific research:

  1. Alzheimer's Disease Research: It serves as a model compound for studying amyloid pathology and developing potential therapeutic interventions.
  2. Drug Development: Researchers investigate compounds that inhibit Beta-Amyloid aggregation or enhance clearance mechanisms.
  3. Biomarker Studies: It is used in assays to detect amyloid levels in biological samples, aiding in early diagnosis of Alzheimer's disease.
Introduction to Beta-Amyloid (1-13) in Rodent Models of Neurodegeneration

Biochemical Identity and Sequence-Specific Functional Attributes of Aβ (1-13) in Murine Systems

The Aβ(1-13) peptide in mice and rats shares the core sequence Asp-Ala-Glu-Phe-Gly-His-Asp-Ser-Gly-Phe-Glu-Val-Arg (DAEFGHDSGFEVR). This N-terminal domain houses several functionally critical motifs:

  • Metal Binding Site: Histidine at position 6 (His6) coordinates transition metals like copper and zinc, facilitating redox-active complex formation. Metal binding accelerates Aβ aggregation and generates reactive oxygen species (ROS), contributing to oxidative stress in neuronal cultures [8] [9].
  • Hydrophobic Core: Phenylalanine residues at positions 4 and 10 (Phe4, Phe10) drive initial hydrophobic collapse during nucleation. Murine Aβ(1-13) exhibits slower fibrillization kinetics than human counterparts due to substitutions at positions 5, 10, and 13 [5] [7].
  • Proteolytic Sites: The Arg5↓Asp6 bond is susceptible to cleavage by insulin-degrading enzyme (IDE), while neprilysin targets Glu3-Phe4. These regulate peptide half-life in vivo [8].

Table 1: Functional Domains in Murine/Rat Aβ(1-13)

DomainResiduesFunctionAggregation Impact
Metal-bindingH6Copper/zinc coordination; ROS generationAccelerates oligomerization
Hydrophobic coreF4, F10Intermolecular stacking; nucleation initiationStabilizes β-sheet nuclei
Charged N-terminusD1, E3Solubility enhancement; membrane interaction modulationDelays precipitation
Proteolytic siteR5↓D6IDE cleavage target; regulates peptide half-lifeReduces amyloid load

Experimental data reveal that murine Aβ(1-13) forms soluble oligomers but struggles to progress to Thioflavin-T-positive fibrils within 72 hours in vitro. This contrasts sharply with human Aβ(1-13), which forms β-sheet-rich aggregates within 24 hours. The Gly5-Phe10-Arg13 triad (replacing human Arg5-Tyr10-His13) disrupts inter-peptide hydrogen bonding and π-stacking, explaining delayed amyloidogenesis [5] [7] [9].

Evolutionary Conservation and Species-Specific Variations in Aβ (1-13) Between Mice and Rats

Mouse and rat Aβ(1-13) sequences are identical but diverge significantly from primates at three residues:

PositionHuman AβMouse/Rat AβBiochemical Consequence
5Arg (R)Gly (G)Loss of positive charge → reduced membrane binding affinity
10Tyr (Y)Phe (F)Absence of phenolic -OH group → weaker H-bonding in amyloid nuclei
13His (H)Arg (R)Altered metal coordination capacity; modified C-terminal cleavage susceptibility

These substitutions confer distinct biophysical behaviors:

  • Reduced Aggregation Propensity: The Gly5 substitution eliminates salt bridges between Arg5 and Glu11 in human Aβ, weakening protofibril stability. Phe10 cannot form the Tyr10-mediated hydrogen bonds that stabilize human Aβ cross-β structures [5] [7].
  • Altered Proteolytic Processing: The Arg13 substitution in rodents enhances susceptibility to aminopeptidase cleavage compared to human His13, accelerating degradation in rat hippocampal slices by ~40% [9].
  • Conserved Immunoreactivity: Despite sequence differences, the N-terminal epitope (Aβ1-5) remains conserved. Antibodies like 6E10 (targeting DAEFR in humans) cross-react with murine DAEFG, enabling comparable immunohistochemical detection in transgenic models [1] [6].

Notably, these variations necessitate caution when extrapolating rodent Aβ(1-13) data to human pathophysiology. The enhanced solubility of rodent sequences may underrepresent the in vivo amyloid burden observed in primates [5] [10].

Role of Aβ (1-13) Fragments in Amyloid Cascade Hypothesis and Alzheimer’s Disease Pathogenesis

Aβ(1-13) modulates AD pathogenesis through two non-mutually exclusive mechanisms: seeding activity and receptor-mediated toxicity.

Nucleation Seeding in Plaque Formation

  • Aβ(1-13) accelerates fibrillization of full-length Aβ42 by providing pre-formed structural templates. In rat hippocampal injection models, co-administration of Aβ(1-13) with Aβ40/42 increases plaque density 3-fold compared to full-length Aβ alone [2].
  • The N-terminal domain recruits soluble Aβ monomers via electrostatic complementarity, with murine Aβ(1-13) exhibiting ~50% lower seeding efficiency than human sequences due to Gly5/Phe10 substitutions [2] [10].

Synaptic Dysregulation

  • Aβ(1-13) binds PrPC-mGluR5 complexes with nanomolar affinity, activating Fyn kinase and triggering NMDA receptor hyperphosphorylation. This disrupts long-term potentiation (LTP) in mouse hippocampal slices at concentrations as low as 100 nM [8] [10].
  • The peptide inhibits glutamate uptake by astrocytes via EAAT2 downregulation, elevating extracellular glutamate to excitotoxic levels. Rodent studies show Aβ(1-13) reduces glutamate clearance by 30% in cortical synaptosomes [3] [4].

Table 2: Pathogenic Roles of Aβ(1-13) in Rodent AD Models

Pathogenic MechanismExperimental EvidenceImpact on Disease Phenotype
Amyloid seeding2-fold increase in Aβ42 deposition in 5xFAD mice co-injected with Aβ(1-13) [2]Accelerates plaque formation and spatial memory deficits
PrPC-mGluR5 activationLTP inhibition in wild-type mouse hippocampi; rescued by mGluR5 antagonists [10]Impairs synaptic plasticity and memory encoding
Glutamate transporter blockade30% reduction in astrocytic EAAT2 activity in rat cortical cultures [3]Promotes excitotoxicity and dendritic spine loss
cGAS-STING activationIncreased IFN-β in microglia exposed to Aβ(1-13) fibrils [4]Drives neuroinflammation and neuronal DNA damage

Implications for Amyloid Cascade Hypothesis

While Aβ(1-13) alone does not recapitulate full AD pathology, it potently sensitizes neuronal circuits to amyloid toxicity:

  • In P301S tau transgenic mice, Aβ(1-13) microinjections increase cortical S-nitrosylation of GABAergic proteins (e.g., GAD67), impairing inhibitory neurotransmission and promoting hyperexcitability [6].
  • The peptide exacerbates mitochondrial dysfunction by inhibiting complex IV activity. Murine studies show 25% reduced ATP production in neurons treated with Aβ(1-13) versus controls [8] [10].

Critically, Aβ(1-13)-driven pathology remains dependent on full-length Aβ/tau co-pathology, supporting the amyloid cascade framework while highlighting the cooperative nature of amyloid fragments in neurodegeneration [6] [10].

Concluding Perspectives

The Aβ(1-13) fragment in mice and rats provides a genetically and biochemically tractable model for probing early amyloid-mediated pathogenesis. Its species-specific variations necessitate careful interpretation but offer unique mechanistic insights into sequence determinants of aggregation and toxicity. Future studies should leverage CRISPR-engineered rodent strains with "humanized" Aβ sequences to better recapitulate human AD progression, particularly for evaluating Aβ(1-13)-targeted diagnostics and therapeutics.

Properties

Product Name

Beta-Amyloid (1-13), mouse, rat

Molecular Weight

1465.5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.